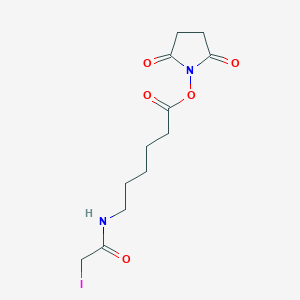

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

Description

BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-iodoacetyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNALJOZUYFKSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402606 |

Source

|

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134759-23-2 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(2-iodoacetyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134759-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate, a heterobifunctional crosslinking reagent. The synthesis involves a multi-step process, beginning with the protection of an amino acid, followed by activation and subsequent reaction to yield the final product. This document will detail the chemical principles, experimental protocols, and critical considerations for a successful synthesis.

Introduction: The Role of Heterobifunctional Crosslinkers

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is a valuable tool in bioconjugation and drug development. It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetamide group. The NHS ester reacts with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] The iodoacetamide group, on the other hand, is reactive towards sulfhydryl groups, found in cysteine residues, forming a stable thioether linkage.[4][5][6] This dual reactivity allows for the specific and controlled crosslinking of different biomolecules, making it a versatile reagent for applications such as antibody-drug conjugates (ADCs), protein-protein interaction studies, and immobilization of molecules onto surfaces.[7][8]

Overall Synthesis Strategy

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate can be logically divided into two main stages. The first stage involves the iodoacetylation of the amino group of 6-aminohexanoic acid. The second stage is the activation of the carboxylic acid group of the resulting intermediate by converting it into an NHS ester.

Caption: Overall two-stage synthesis pathway.

Part 1: Synthesis of 6-(2-iodoacetamido)hexanoic acid

The initial step in the synthesis is the acylation of the primary amine of 6-aminohexanoic acid with an iodoacetylating agent. 6-Aminohexanoic acid serves as a flexible spacer arm in the final crosslinker.[9][10]

Core Chemistry: Nucleophilic Acyl Substitution

This reaction is a classic example of nucleophilic acyl substitution. The amino group of 6-aminohexanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the iodoacetylating agent.

Experimental Protocol: Iodoacetylation of 6-Aminohexanoic Acid

Materials:

-

6-Aminohexanoic acid[11]

-

Iodoacetic anhydride or Iodoacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 6-aminohexanoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acid byproduct of the reaction.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of iodoacetic anhydride or iodoacetyl chloride in a suitable organic solvent like dichloromethane. The reaction is exothermic and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Stirring: Allow the reaction mixture to stir vigorously for several hours at room temperature.

-

Work-up and Extraction:

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2. This protonates the carboxylic acid group of the product, making it less soluble in water.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 6-(2-iodoacetamido)hexanoic acid can be further purified by recrystallization or column chromatography.

-

Part 2: Synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

The second stage involves the activation of the carboxylic acid of the intermediate synthesized in Part 1. This is achieved by converting it into an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines and are commonly used for bioconjugation.[2][3][12]

Core Chemistry: Carbodiimide-Mediated Esterification

The formation of the NHS ester is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by N-hydroxysuccinimide to form the stable NHS ester.[3]

Caption: Mechanism of NHS ester formation.

Experimental Protocol: NHS Ester Formation

Materials:

-

6-(2-iodoacetamido)hexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[13]

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 6-(2-iodoacetamido)hexanoic acid and N-hydroxysuccinimide in an anhydrous aprotic solvent such as DCM or DMF. It is crucial to use anhydrous conditions as the NHS ester is susceptible to hydrolysis.[3]

-

Reaction: Cool the solution in an ice bath. Add a solution of DCC or EDC in the same anhydrous solvent dropwise.

-

Stirring: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Purification:

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. This can be removed by filtration.

-

If EDC is used, the urea byproduct is water-soluble and can be removed by washing the organic layer with water.

-

Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Final Product Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

The final product, 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate, can be purified by recrystallization or flash column chromatography.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | 60-32-2 |

| Iodoacetic acid N-hydroxysuccinimide ester | C₆H₆INO₄ | 283.02 | 39028-27-8[4][14] |

| 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate | C₁₂H₁₇IN₂O₅ | 396.18 | 134759-23-2[15] |

Critical Considerations and Troubleshooting

-

Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis.[3] All glassware should be oven-dried, and anhydrous solvents must be used in the second stage of the synthesis.

-

pH Control: The pH of the iodoacetylation reaction is crucial. A basic pH is required to deprotonate the amine, but a highly basic environment can lead to the hydrolysis of the iodoacetylating agent. The optimal pH range for NHS ester coupling to amines is typically 7.2 to 8.5.[1][3]

-

Light Sensitivity: Iodo-containing compounds can be light-sensitive. It is advisable to perform the reactions in foil-wrapped flasks and store the final product protected from light.

-

Purification: The purification of the final product is critical to remove any unreacted starting materials or byproducts, which could interfere with subsequent conjugation reactions.

Conclusion

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is a well-established, multi-step process that yields a versatile heterobifunctional crosslinker. By carefully controlling the reaction conditions, particularly moisture and pH, and employing appropriate purification techniques, researchers can reliably produce this valuable reagent for a wide range of applications in chemical biology and drug development.

References

- Application Notes and Protocols for NHS Ester Coupling Reactions - Benchchem. (n.d.).

- Reaction Conditions for Chemical Coupling (S9237) - NEB. (n.d.).

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).

- Reaction Conditions for Chemical Coupling (S9236) - NEB. (n.d.).

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).

- 6-Aminohexanoic acid, 60-32-2, 98.5 (NT) Sigma-Aldrich. (n.d.).

- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122.

- Michaelis, L., & Schubert, M. P. (1934). THE REACTION OF IODOACETIC ACID ON MERCAPTANS AND AMINES. Journal of Biological Chemistry, 106, 331-341.

- 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem. (n.d.).

- Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed. (2010).

- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).

- 6-Aminocaproic acid - Product Information Sheet - Sigma-Aldrich. (n.d.).

- Iodoacetic acid N-hydroxysuccinimide ester powder 39028-27-8 - Sigma-Aldrich. (n.d.).

- N-Hydroxysuccinimidyl Iodoacetate - Biochemical Crosslinking Agent - ProChem, Inc. (n.d.).

- Cross-Linking Reagents. (n.d.).

- Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609.

- Iodoacetic acid N-hydroxysuccinimide ester | C6H6INO4 | CID 3299230 - PubChem. (n.d.).

- 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate | C12H17IN2O5 - PubChem. (n.d.).

- Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC - NIH. (2017).

- Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase - PubMed. (n.d.).

- Supporting Information Maleimide-functionalised platinum(IV) complexes as synthetic platform for targeted drug delivery - The Royal Society of Chemistry. (n.d.).

- CAS No : 39028-27-8 | Product Name : N-Succinimidyl Iodoacetate - Pharmaffiliates. (n.d.).

- Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry - PMC - PubMed Central. (n.d.).

- CAS No. 55750-63-5, 2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate - 001CHEMICAL. (n.d.).

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (n.d.).

- (2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate - Manchester Organics. (n.d.).

- 134759-23-2|2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate - BLDpharm. (n.d.).

- Potential off-target reactions of N-Iodoacetyltyramine with other amino acids - Benchchem. (n.d.).

- Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC - NIH. (n.d.).

- Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PubMed. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 4. Iodoacetic acid N-hydroxysuccinimide ester powder 39028-27-8 [sigmaaldrich.com]

- 5. N-Hydroxysuccinimidyl Iodoacetate - Biochemical Crosslinking Agent [prochemonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. korambiotech.com [korambiotech.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neb.com [neb.com]

- 14. Iodoacetic acid N-hydroxysuccinimide ester | C6H6INO4 | CID 3299230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate | C12H17IN2O5 | CID 4378573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of SIA in Bioconjugation

An In-Depth Technical Guide to Succinimidyl Iodoacetate (SIA): A Core Reagent for Bioconjugation

This guide provides a comprehensive technical overview of Succinimidyl Iodoacetate (SIA), a heterobifunctional crosslinking reagent pivotal in the fields of biochemistry, drug discovery, and proteomics. We will delve into its core physicochemical properties, elucidate its reaction mechanism, and provide field-proven protocols for its application, with a particular focus on its role in the synthesis of antibody-drug conjugates (ADCs).

Succinimidyl iodoacetate (SIA) is a non-cleavable, heterobifunctional crosslinker designed for the covalent conjugation of molecules containing primary amines to those containing sulfhydryl groups.[1][2] Its power lies in its distinct reactive ends: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., the ε-amino group of lysine residues) and an iodoacetyl group that specifically reacts with sulfhydryls (e.g., the thiol group of cysteine residues).[3]

With one of the shortest available spacer arms, SIA is ideal for creating conjugates where the interacting molecules are in very close proximity.[4] This controlled, two-step conjugation process makes it an invaluable tool for researchers developing complex biomolecules such as immunogens, enzyme-antibody conjugates, and, most notably, antibody-drug conjugates (ADCs), where precise linker chemistry is paramount for therapeutic efficacy.[5][6]

Core Physicochemical Properties of SIA

The performance of a crosslinking reagent is dictated by its physical and chemical characteristics. Understanding these properties is the first step in designing a robust and reproducible conjugation strategy. The key properties of SIA are summarized below.

| Property | Value | Source(s) |

| Synonyms | Iodoacetic acid N-hydroxysuccinimide ester, N-Succinimidyl Iodoacetate | [5][7] |

| Molecular Formula | C₆H₆INO₄ | [8] |

| Molecular Weight | 283.02 g/mol | [7][8] |

| Spacer Arm Length | 1.5 Å | [1][3] |

| Appearance | Off-white to yellowish crystalline powder | [7] |

| Melting Point | 146 - 148 °C | [6][7] |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers | [3][8][9] |

| Water Solubility | No (A water-soluble analog, Sulfo-SIA, is available) | [10][11] |

| Cell Permeability | Yes | [3][11] |

| Storage Conditions | Store at -20°C or 4°C, protected from light and moisture | [5][8][11] |

The SIA Reaction Mechanism: A Tale of Two Chemistries

The utility of SIA stems from its two distinct, sequential reactions. This allows for controlled, directional conjugation, minimizing the formation of undesirable homodimers.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester moiety with a primary amine on the target protein (Protein 1). This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5).[12] The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[13]

Causality Behind Experimental Choices:

-

pH (7.2-8.5): This pH range is a critical compromise. It deprotonates the primary amine, enhancing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester, which becomes rapid at higher pH values.[12][13] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[12]

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[14] Phosphate, borate, or HEPES buffers are recommended.[12]

Step 2: Sulfhydryl Alkylation via Iodoacetyl Group

Once Protein 1 is "activated" with the iodoacetyl group and excess SIA is removed, it is introduced to a second molecule containing a free sulfhydryl group (Molecule 2, e.g., a cysteine-containing peptide or a thiol-modified drug). The iodoacetyl group is an excellent electrophile. The nucleophilic thiol group attacks the carbon atom bearing the iodine, displacing it via an SN2 reaction.[9] This forms a highly stable thioether bond, completing the crosslink.

Causality Behind Experimental Choices:

-

pH (>7.5): The reaction requires the sulfhydryl group to be in its thiolate anion form (-S⁻), which is a much stronger nucleophile than the protonated thiol (-SH). Therefore, the reaction is performed at a pH above the pKa of the cysteine thiol (typically ~8.3), ensuring a sufficient concentration of the reactive thiolate.[4]

The overall two-step reaction mechanism is visualized below.

Caption: The two-step conjugation mechanism of SIA.

Application in Drug Development: Synthesizing an Antibody-Drug Conjugate (ADC)

A primary application for SIA is in the generation of ADCs, where a cytotoxic drug is linked to a monoclonal antibody (mAb).[5][6][15] The antibody directs the drug to a specific target (e.g., a cancer cell), enhancing efficacy and reducing off-target toxicity.

The workflow involves first activating the lysine residues on the antibody with SIA. After purification, the iodoacetyl-activated antibody is then reacted with a thiol-containing cytotoxic payload.

Caption: A typical workflow for synthesizing an ADC using SIA.

Self-Validating Experimental Protocol: SIA Conjugation

This protocol provides a robust, two-stage methodology for conjugating a cysteine-containing peptide to a carrier protein like Bovine Serum Albumin (BSA). The protocol includes in-process controls to validate the success of each stage.

Materials Required:

-

Carrier Protein (e.g., BSA)

-

Cysteine-terminated Peptide

-

SIA (Succinimidyl Iodoacetate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0 (Amine-free)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Step-by-Step Methodology

Stage 1: Activation of Carrier Protein with SIA

-

Protein Preparation: Dissolve the carrier protein (e.g., BSA) in the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

SIA Reagent Preparation (Perform Immediately Before Use): SIA is moisture-sensitive and its NHS ester hydrolyzes in aqueous solution.[14] Weigh the required amount of SIA and dissolve it in anhydrous DMF or DMSO to a concentration of 10 mM. Causality: Preparing this solution fresh minimizes loss of reactivity due to hydrolysis.[9]

-

Activation Reaction: Add a 20-fold molar excess of the SIA solution to the protein solution. For example, for 1 mL of a 10 mg/mL BSA solution (~0.15 µmol), add 3 µmol of SIA (300 µL of 10 mM solution). Causality: A molar excess drives the reaction to completion, ensuring sufficient activation of available lysines.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification: Immediately remove the excess, non-reacted SIA and the NHS byproduct using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the iodoacetyl groups from reacting with any quenching agent added later.

-

Validation (Optional but Recommended): The success of activation is typically confirmed by the successful conjugation in Stage 2. Direct measurement is complex, but one can infer success by comparing the final conjugate to a control reaction where SIA was omitted.

Stage 2: Conjugation of Activated Protein to Cys-Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer.

-

Sulfhydryl Quantification (Self-Validation): Before conjugation, measure the free sulfhydryl concentration of your peptide solution using Ellman's Reagent. This establishes a baseline for calculating conjugation efficiency.

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the Cys-peptide to the purified, SIA-activated protein from step 5.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C. Protect from light, as iodo-compounds can be light-sensitive.

-

Quenching: Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to react with and cap any unreacted iodoacetyl groups. Incubate for 30 minutes.

-

Final Purification: Purify the final conjugate from excess peptide and quenching reagent using a desalting column or dialysis.

-

Validation (Confirmation of Conjugation):

-

Sulfhydryl Depletion: Re-measure the free sulfhydryl content in the reaction flow-through from the purification step (step 12). A significant decrease from the initial measurement in step 8 confirms the peptide has been consumed by reacting with the activated protein.

-

Mass Spectrometry: Use MALDI-TOF-MS to analyze the final product. The mass spectrum will show a distribution of peaks corresponding to the original protein mass plus integer multiples of the peptide's mass, confirming covalent attachment and providing the distribution of conjugation ratios.[9]

-

Conclusion and Best Practices

Succinimidyl iodoacetate (SIA) is a powerful and precise tool for researchers engaged in bioconjugation. Its short, stable linker and reliable two-step reaction mechanism make it particularly suitable for applications demanding high control, such as the synthesis of next-generation ADCs.[6] Success with SIA hinges on a solid understanding of its physicochemical properties—particularly the hydrolytic instability of the NHS ester—and the careful control of reaction conditions like pH and buffer composition. By following the validated protocols outlined in this guide, researchers can harness the full potential of SIA to create well-defined and reproducible bioconjugates.

References

-

Eisele, K., et al. (2017). Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). Molecules, 22(10), 1594. [Link]

-

SIA Crosslinker | CAS#:39028-27-8. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). (2017). PubMed. Retrieved January 14, 2026, from [Link]

-

Thermo Scientific™ SIA (succinimidyl iodoacetate). (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

-

Structures of the activation reagents succinimidyl iodoacetate (SIA)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Solvolysis of succinimidyl iodoacetate (SIA) by methanol and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 2. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. iright.com [iright.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SIA Crosslinker | CAS#:39028-27-8 | Chemsrc [chemsrc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIA Crosslinking Reagent 100 mg - N-Sulfosuccinimidyl iodoacetate (Sulfo-SIA) - ProteoChem [proteochem.com]

- 11. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure and Spacer Arm Length of SIAX (Sialyl-Lewis X Glycoconjugates)

Introduction: Decoding SIAX

In the intricate world of glycobiology and drug development, precise molecular tools are paramount. "SIAX" is a term often used to denote synthetic glycoconjugates in which a sialic acid-containing oligosaccharide is covalently attached to a functionalized spacer arm, represented by "X". Most commonly, the core glycan is the tetrasaccharide Sialyl-Lewis X (sLeX) , a molecule of profound biological significance. This guide provides an in-depth technical exploration of the structure of SIAX, with a particular focus on the critical role of the spacer arm's length and composition in modulating its function. For researchers, scientists, and drug development professionals, a deep understanding of these structural nuances is essential for designing effective probes, inhibitors, and targeted therapeutics.

The sLeX tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a crucial ligand for the selectin family of cell adhesion molecules (E-, P-, and L-selectin).[1][2] This interaction governs a host of physiological and pathological processes, including leukocyte rolling and extravasation during inflammation, lymphocyte homing, and cancer metastasis.[3][4] The inherent affinity of the monovalent sLeX for selectins is relatively weak, with dissociation constants in the micromolar range.[5] This has driven the development of synthetic SIAX constructs where multivalency, presentation, and spacer arm characteristics are engineered to enhance binding affinity and specificity.

The Core Directive: Understanding the SIAX Structure

The fundamental SIAX structure can be deconstructed into two primary components: the glycan headgroup and the spacer arm, which terminates in a functional group for conjugation.

The Sialyl-Lewis X Headgroup

The sLeX headgroup is a complex tetrasaccharide with a specific branched structure. Its systematic name is 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine.[1] The precise stereochemistry and linkage of each monosaccharide unit are critical for its recognition by selectins. The interaction is primarily mediated by the sialic acid, fucose, and galactose residues, which form a network of hydrogen bonds and van der Waals interactions with the calcium-dependent lectin domain of the selectins.[6][7]

Caption: Molecular architecture of a SIAX glycoconjugate.

The Spacer Arm: More Than Just a Linker

The spacer arm (or linker) in a SIAX conjugate is a critical determinant of its biological activity. It is not merely a passive connector but an active modulator of the glycoconjugate's presentation and interaction with its target receptor. The choice of spacer arm length and composition directly impacts several key parameters:

-

Accessibility and Steric Hindrance: The spacer arm extends the glycan headgroup away from a carrier molecule or surface, mitigating steric hindrance and making it more accessible for receptor binding.

-

Flexibility and Orientation: The flexibility of the spacer allows the sLeX headgroup to adopt an optimal orientation for binding within the receptor's binding pocket.

-

Valency and Avidity: In multivalent constructs, the spacer length dictates the distance between individual glycan units, which is crucial for achieving cooperative binding (avidity) to multiple receptor sites.

Types of Spacer Arms

A variety of chemical entities are employed as spacer arms, with the choice depending on the desired properties of the final conjugate:

-

Alkyl Chains: Simple alkyl chains, often with a terminal amine or carboxyl group for conjugation, are commonly used. An aminopropyl group is a frequent choice for providing a short, flexible linker.[8]

-

Polyethylene Glycol (PEG): PEG linkers of varying lengths are widely utilized due to their hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption.[9][10] The length of the PEG chain can be precisely controlled to tune the distance between the glycan and the conjugation point.

-

Peptides: Short peptide sequences can be used as spacers, offering the potential for introducing specific cleavage sites or other functionalities.

Impact of Spacer Arm Length on Binding Affinity: A Quantitative Perspective

The optimal spacer arm length is a balance between providing sufficient reach to the binding site and avoiding excessive flexibility that can lead to an entropic penalty upon binding. While comprehensive studies directly comparing a wide range of spacer lengths for sLeX are limited, research on other ligand-receptor systems provides valuable insights into these structure-activity relationships.

For instance, studies on nanoparticles functionalized with cyclic RGD peptides targeting αvβ3 integrins have shown that both ligand density and PEG spacer length are critical factors.[9] In one study, nanoparticles with a high density of ligands and short PEG2k linkers exhibited increased uptake into target cells, suggesting that this combination promoted cooperative binding.[9] Conversely, longer PEG chains were hypothesized to increase the likelihood of the ligand becoming entangled or shielded, thereby reducing binding events.[9]

Another study on bisbenzimidazole derivatives binding to DNA demonstrated a clear correlation between linker length and thermal stabilization of the DNA duplex, with stabilization increasing with linker lengths from 3 to 21 atoms.[11] These findings underscore the principle that the spacer is not an inert component and its length must be carefully optimized for each specific ligand-receptor pair.

| Spacer Type | Typical Length (Atoms) | Key Characteristics | Impact on Binding |

| Aminopropyl | 3-5 | Short, flexible, provides primary amine for conjugation. | Provides basic accessibility, may be too short for some applications. |

| Short PEG (PEG4-PEG8) | 12-24 | Hydrophilic, flexible, reduces non-specific binding. | Can improve affinity by optimizing presentation and reducing steric hindrance. |

| Long PEG (PEG12-PEG24) | 36-72 | Highly hydrophilic, increased hydrodynamic radius. | May enhance circulation time in vivo, but excessive length can decrease binding affinity due to entropic costs and potential for ligand shielding.[9] |

| Rigid Spacers | Variable | Constrained conformation. | Can be beneficial if the optimal binding conformation is known, but may prevent effective binding if the orientation is incorrect. |

Experimental Protocols: Synthesis and Characterization of SIAX

The synthesis of SIAX glycoconjugates is a complex undertaking that can be approached through chemical, enzymatic, or chemoenzymatic strategies. The chemoenzymatic approach, which combines the flexibility of chemical synthesis for the spacer and initial building blocks with the high stereospecificity of enzymatic reactions for the glycan assembly, is often favored for its efficiency.[8][12]

Workflow for Chemoenzymatic Synthesis of an sLeX-Aminopropyl Conjugate

This workflow outlines a representative chemoenzymatic synthesis of sLeX with a terminal aminopropyl group, suitable for further conjugation.

Caption: Chemoenzymatic synthesis workflow for a SIAX conjugate.

Step-by-Step Methodology:

-

Chemical Synthesis of the Glycosyl Acceptor:

-

Start with a suitably protected N-acetylglucosamine (GlcNAc) derivative.

-

Introduce an azidopropyl group at the anomeric position. This "masked" amino group is stable to the subsequent enzymatic reaction conditions.

-

Deprotect the hydroxyl groups to yield the azidopropyl-GlcNAc acceptor.

-

-

Enzymatic Elongation of the Glycan Chain:

-

Galactosylation: Use a β-1,4-galactosyltransferase (β-1,4-GalT) and the sugar nucleotide donor UDP-Galactose to add a galactose residue to the C4 position of the GlcNAc acceptor, forming an N-acetyllactosamine (LacNAc) derivative.

-

Sialylation: Employ an α-2,3-sialyltransferase (α-2,3-SiaT) and CMP-Sialic Acid to attach a sialic acid residue to the C3 position of the galactose.

-

Fucosylation: Use an α-1,3-fucosyltransferase (α-1,3-FucT) and GDP-Fucose to add a fucose residue to the C3 position of the GlcNAc.[12]

-

-

Final Deprotection and Purification:

-

Azide Reduction: Reduce the azido group to a primary amine using a mild reducing agent such as triphenylphosphine or by catalytic hydrogenation. This reveals the terminal amino group of the spacer arm.

-

Purification: Purify the final SIAX conjugate using high-performance liquid chromatography (HPLC), often with a combination of reversed-phase and size-exclusion chromatography.

-

Structural Characterization: A Self-Validating System

The unambiguous structural confirmation of the synthesized SIAX conjugate is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for complete characterization.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D ¹H NMR: Provides a fingerprint of the molecule. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative for confirming the stereochemistry of the glycosidic linkages.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals and definitively establishing the connectivity and linkage positions between the monosaccharide units. For example, a cross-peak in an HMBC spectrum between the anomeric proton of fucose and C3 of GlcNAc confirms the α1-3 linkage.

Mass Spectrometry (MS):

-

High-Resolution MS (e.g., ESI-TOF, MALDI-TOF): Provides the accurate molecular weight of the SIAX conjugate, confirming its composition.

-

Tandem MS (MS/MS): Fragmentation analysis of the parent ion yields characteristic glycosidic bond cleavages, allowing for the determination of the monosaccharide sequence and branching pattern.

Application in a Biological Context: Selectin Binding

The primary biological role of sLeX is to mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. This process is a key step in the leukocyte adhesion cascade.

Caption: Simplified pathway of SIAX-mediated leukocyte adhesion.

Conclusion

The design and synthesis of SIAX glycoconjugates are at the forefront of chemical glycobiology and drug discovery. The seemingly simple spacer arm is a powerful tool for modulating the biological activity of these complex molecules. By carefully selecting the length and chemical nature of the spacer, researchers can optimize the presentation of the sLeX headgroup, leading to enhanced binding affinities and specificities. The chemoenzymatic synthesis strategies, coupled with rigorous analytical characterization by NMR and MS, provide a robust platform for generating well-defined SIAX probes and therapeutic candidates. As our understanding of the structure-function relationships of these glycoconjugates deepens, so too will our ability to rationally design novel molecules to intervene in disease processes where selectin-mediated interactions play a critical role.

References

- Bist, E., et al. (2021). Sialylation of N-glycans: mechanism, cellular compartmentalization and function. Glycobiology, 31(10), 1213-1226.

- BenchChem. (2025).

- Pharmaceutical Technology. (2014). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology, 38(7).

- Jacob, G. S., et al. (1995). Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization. Biochemistry, 34(39), 12766-12773.

- Wang, J., et al. (2019). Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle–Receptor Interactions.

- Kawashima, H., et al. (2013). Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses. Journal of Biological Chemistry, 288(48), 34684-34695.

-

Khan Academy. (n.d.). Dot structures I: Single bonds. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Sialyl-Lewis X. Retrieved from [Link]

- Pinho, S. S., & Reis, C. A. (2015). Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers. Cancers, 7(3), 1571-1596.

- Zhang, L., et al. (2008). Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block. Molecules, 13(11), 2919-2930.

- Zhang, Y., & Wu, P. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins.

- Yamaguchi, Y., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1059-1113.

- Demchenko, A. V. (2013). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 78(15), 7306-7319.

- Peters, T. (Ed.). (2006).

- Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.

- Kimura, N., et al. (2007). Prominent expression of sialyl Lewis X-capped core 2-branched O-glycans on high endothelial venule-like vessels in gastric MALT lymphoma.

- Schlehe, B., et al. (2018). Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle-Receptor Interactions.

- Kuno, A., et al. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. PLoS One, 9(1), e85554.

- Sugiarto, G., et al. (2012). One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens. Methods in Molecular Biology, 836, 261-271.

- Asparia Glycomics. (2025). Why complex glycan synthesis remains biology's hardest manufacturing problem?. Asparia Glycomics Blog.

- Tanaka, H., & Kajihara, Y. (2024). Chemical and Chemoenzymatic Synthesis of Peptide and Protein Therapeutics Conjugated with Human N-Glycans.

- Buda, S., et al. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. PLoS One, 9(1), e85554.

- Kumar, C., et al. (2017). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. Journal of Medicinal Chemistry, 60(24), 10103-10115.

- D'hoe, K., et al. (2018). Synthetic glycans control gut microbiome structure and mitigate colitis in mice.

-

GARDP. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

- Zhang, X., et al. (2004). Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction.

- Bajaj, A., et al. (2008). Effect of the Nature of the Spacer on Gene Transfer Efficacies of Novel Thiocholesterol Derived Gemini Lipids in Different Cell Lines: A Structure-Activity Investigation. Journal of Medicinal Chemistry, 51(8), 2533-2540.

- Zhang, X., & Zhu, C. (2006). Molecular Basis of the Dynamic Strength of the Sialyl Lewis X—Selectin Interaction. Journal of Biomechanics, 39, S11.

- BenchChem. (2025).

- Crawford, J., & Seeberger, P. H. (2023). Exploring marine glycans: structure, function, and the frontier of chemical synthesis. Chemical Society Reviews, 52(22), 7773-7801.

- Rodgers, S. D., et al. (2001). Sialyl Lewis(x)-mediated, PSGL-1-independent rolling adhesion on P-selectin. Biophysical Journal, 81(5), 2501-2511.

- Kuno, A., et al. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. PLoS One, 9(1), e85554.

- Wang, F., et al. (2021). Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages. Frontiers in Cell and Developmental Biology, 9, 665392.

Sources

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Influence of length and flexibility of spacers on the binding affinity of divalent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spacer-separated sialyl LewisX cyclopeptide conjugates as potential E-selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Heterobifunctional Crosslinking

An In-depth Technical Guide to the Reactivity of NHS Ester vs. Iodoacetyl Groups in SIAX

In the landscape of bioconjugation, the ability to selectively link two different biomolecules with precision is paramount for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and tools for fundamental proteomics research. Heterobifunctional crosslinkers are central to this endeavor, offering two distinct reactive moieties that can be directed towards different functional groups. This guide provides a deep dive into the reactivity of one such class of reagents exemplified by Succinimidyl Iodoacetyl-X (SIAX), focusing on the orthogonal reactivity of its N-hydroxysuccinimide (NHS) ester and iodoacetyl groups.

Understanding the kinetics, specificity, and underlying chemical mechanisms of these two reactive ends is not merely academic; it is the foundation upon which robust, reproducible, and effective bioconjugation strategies are built. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for successful application.

Pillar 1: The Chemistry of SIAX - A Tale of Two Reactivities

The SIAX crosslinker is a powerful tool due to its heterobifunctional nature, possessing an amine-reactive NHS ester and a sulfhydryl-reactive iodoacetyl group. This allows for a two-step sequential conjugation, minimizing the formation of undesirable homodimers.

The NHS Ester: Targeting Primary Amines

The N-hydroxysuccinimide ester is one of the most widely used functionalities for modifying primary amines, such as those found at the N-terminus of proteins and on the side chain of lysine residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[5] This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, covalent amide bond.[3][6]

Key Reaction Parameters:

-

pH: The pH of the reaction is the most critical factor governing the efficiency of NHS ester conjugation.[3][5] A delicate balance must be struck. At acidic pH (<7), primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing the desired reaction.[3][5] Conversely, at higher pH, while the concentration of the reactive, deprotonated amine increases, the rate of a competing side reaction—hydrolysis—also accelerates dramatically.[5][7][8] In hydrolysis, water acts as the nucleophile, converting the NHS ester to an unreactive carboxylic acid.[5][7] The optimal pH range for NHS ester reactions is generally considered to be between 7.2 and 8.5.[8][9][10]

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the crosslinker.[8][11] Amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers are recommended.[6][8]

The Iodoacetyl Group: Specificity for Sulfhydryls

The iodoacetyl group is a haloacetyl reagent that demonstrates high reactivity towards sulfhydryl groups, primarily found in the side chains of cysteine residues. The reaction mechanism is a nucleophilic substitution (SN2), where the thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine.[12] This results in the displacement of iodide and the formation of a very stable thioether linkage.[13][14]

Key Reaction Parameters:

-

pH and Selectivity: The reactivity of the iodoacetyl group is also pH-dependent. The target sulfhydryl group must be in its deprotonated thiolate form to be nucleophilic. The pKa of the cysteine sulfhydryl group in proteins can vary but is typically around 8.3. Therefore, performing the reaction at a pH between 7.5 and 8.5 ensures a sufficient concentration of the reactive thiolate. To ensure selectivity for sulfhydryl groups, it is recommended to use a slight excess of the iodoacetyl reagent over the number of available sulfhydryls at a pH of approximately 8.3.[13][14]

-

Potential Side Reactions: While highly specific for sulfhydryls under optimal conditions, the iodoacetyl group can exhibit off-target reactivity if not properly controlled. In the absence of accessible sulfhydryls or at a large molar excess of the reagent, iodoacetyl groups can react with other nucleophilic residues such as histidine (imidazole group) and the N-terminal alpha-amino group.[13][14][15] Reactions with histidine are generally slow, sometimes requiring incubation for over a week to proceed significantly.[13] To minimize side reactions, particularly the generation of free iodine which can react with tyrosine, histidine, and tryptophan, it is advisable to perform iodoacetyl reactions in the dark.[13][14]

Pillar 2: Quantitative Insights and Experimental Design

A successful bioconjugation strategy is built on a foundation of quantitative understanding. The following tables summarize critical data for the NHS ester and iodoacetyl reactions, providing a basis for rational experimental design.

Table 1: Comparative Reactivity and Optimal Conditions

| Feature | NHS Ester | Iodoacetyl Group |

| Target Group | Primary Amines (-NH₂)[1][2] | Sulfhydryls (-SH)[14] |

| Resulting Bond | Amide[3][6] | Thioether[13][14] |

| Optimal pH Range | 7.2 - 8.5[8][9][10] | 7.5 - 8.5 |

| Primary Competing Reaction | Hydrolysis[5][7] | Reaction with other nucleophiles (e.g., histidine)[13][14] |

| Quenching Agents | Tris, Glycine, Lysine[9][10] | Cysteine, β-mercaptoethanol |

Table 2: Stability of NHS Esters as a Function of pH

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours[8] |

| 7.0 | Room Temperature | ~7 hours[2] |

| 8.0 | 4°C | ~1 hour[3] |

| 8.5 | Room Temperature | 125-180 minutes[3][16] |

| 8.6 | 4°C | 10 minutes[3][8] |

| 9.0 | Room Temperature | Minutes[2][3] |

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for characterization and ensuring the integrity of the final conjugate.

Experimental Workflow: Two-Step Sequential Conjugation with SIAX

This protocol outlines the conjugation of a protein containing accessible sulfhydryls (Protein-SH) to a protein rich in primary amines (Protein-NH₂).

Caption: Two-step sequential conjugation workflow using SIAX.

Detailed Protocol:

Materials:

-

Protein-NH₂ (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Protein-SH (e.g., a cysteine-containing peptide or protein)

-

SIAX crosslinker

-

Anhydrous DMSO or DMF

-

Quenching buffer for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)[9]

-

Quenching solution for iodoacetyl (e.g., 1 M Cysteine)

-

Purification columns (e.g., size-exclusion chromatography)

Step 1: Reaction of SIAX with Protein-NH₂

-

Prepare SIAX Solution: Immediately before use, dissolve the SIAX crosslinker in anhydrous DMSO or DMF to a concentration of ~10 mM.[6]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved SIAX to the Protein-NH₂ solution.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes at room temperature to consume any unreacted NHS ester.[9][10]

-

Purification: Remove excess, unreacted SIAX and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.[6] The purified product is the Protein-SIAX intermediate.

Step 2: Reaction of Protein-SIAX with Protein-SH

-

Reaction Setup: Immediately add the purified Protein-SIAX intermediate to the Protein-SH solution. The reaction should be performed in a buffer at pH 7.5-8.5 and protected from light.[13][14]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Add the iodoacetyl quenching solution (e.g., cysteine) to cap any unreacted iodoacetyl groups on the Protein-SIAX intermediate.

-

Final Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography) to remove unreacted proteins and quenching reagent.

Step 3: Characterization of the Conjugate

The final product should be thoroughly characterized to confirm successful conjugation and determine the degree of labeling.

-

SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

-

Mass Spectrometry (MS): To confirm the mass of the conjugate and identify the sites of modification.[17]

-

HPLC (e.g., RP-HPLC, HIC): To assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR) in the context of ADC development.[17]

-

Circular Dichroism (CD) Spectroscopy: To assess changes in protein secondary and tertiary structure upon conjugation.[18]

Conclusion: A Synthesis of Theory and Practice

The strategic application of the SIAX crosslinker, and others like it, hinges on a nuanced understanding of the competing reactivities of its NHS ester and iodoacetyl functionalities. By carefully controlling reaction parameters, particularly pH, and implementing a sequential conjugation strategy, researchers can achieve highly specific and efficient bioconjugation. The protocols and data presented herein provide a robust framework for designing and executing these experiments, empowering scientists to build the next generation of protein conjugates with confidence and precision.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available at: [Link]

-

Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. National Institutes of Health. Available at: [Link]

-

Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. Available at: [Link]

-

Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli. PubMed. Available at: [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. Available at: [Link]

-

Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed. Available at: [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PubMed Central. Available at: [Link]

-

Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC. Available at: [Link]

-

Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC - NIH. Available at: [Link]

-

Analysis and characterization of protein-drug conjugates? - ResearchGate. Available at: [Link]

-

LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed. Available at: [Link]

-

What is the best NHS quenching agent? - ResearchGate. Available at: [Link]

-

Cysteine reactivity surveyed by Iodoacetamide labeling (A)... - ResearchGate. Available at: [Link]

-

LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate. Available at: [Link]

-

Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. Available at: [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed. Available at: [Link]

-

Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents - G-Biosciences. Available at: [Link]

-

Biopharma 101: Protein Characterization by SCIEX - YouTube. Available at: [Link]

-

Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH. Available at: [Link]

-

The reaction of sulfhydryl reagents with tubulin. A, high mole ratio of... - ResearchGate. Available at: [Link]

-

Ethynylbenziodoxolone reactivity in cysteine bioconjugation - University of Cambridge. Available at: [Link]

-

Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC. Available at: [Link]

-

Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications | JACS Au - ACS Publications. Available at: [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Solubility-and-Stability-of-2-5-Dioxopyrrolidin-1-yl-6-2-iodoacetamido-hexanoate-SIA-in-Aqueous-Buffers

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate, a heterobifunctional crosslinker commonly referred to as SIA. This document is intended for researchers, scientists, and drug development professionals who utilize SIA for bioconjugation, such as in the development of antibody-drug conjugates (ADCs). We will explore the critical parameters governing the dissolution of SIA and the stability of its two reactive moieties—the N-hydroxysuccinimide (NHS) ester and the iodoacetyl group—in aqueous buffer systems. This guide offers field-proven insights, detailed experimental protocols, and best practices to ensure the successful and reproducible use of this versatile crosslinker.

Introduction to 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate (SIA)

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate (SIA) is a heterobifunctional crosslinking agent that is widely used in bioconjugation chemistry. Its structure features two distinct reactive groups at opposite ends of a hexanoate spacer: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. This unique architecture allows for the sequential and specific covalent linkage of two different biomolecules.

The NHS ester moiety of SIA reacts primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is most efficient in the pH range of 7.2 to 8.5.[1][3] The iodoacetyl group, on the other hand, is reactive towards sulfhydryl groups, such as those found on cysteine residues, forming a stable thioether bond.[4][5] This specificity makes SIA an invaluable tool for creating defined bioconjugates, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody.[6]

Despite its utility, the successful application of SIA is critically dependent on understanding and controlling its solubility and stability in aqueous environments. Both the NHS ester and the iodoacetyl group are susceptible to degradation, which can significantly impact conjugation efficiency and reproducibility. This guide will provide a comprehensive overview of these challenges and offer practical solutions for mitigating them.

Chemical Properties and Reactivity of SIA

A thorough understanding of the chemical properties of SIA's functional groups is essential for its effective use.

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is an amine-reactive group. The reaction proceeds via nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2] However, the NHS ester is also susceptible to hydrolysis, where a water molecule acts as the nucleophile, cleaving the ester and regenerating the original carboxylic acid, rendering the crosslinker inactive.[2][7][8] This hydrolysis is the primary degradation pathway for the NHS ester functionality and is highly dependent on pH and temperature.[1][7][8]

-

Iodoacetyl Group: The iodoacetyl group is a haloacetyl derivative that reacts with nucleophiles, most notably the thiolate anion of cysteine residues, through a bimolecular nucleophilic substitution (SN2) reaction.[9] This reaction results in the formation of a stable thioether linkage and the displacement of iodide.[9] While highly specific for sulfhydryls, the iodoacetyl group can exhibit off-target reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH and with prolonged reaction times.[4][10] Additionally, exposure to light and reducing agents should be avoided to prevent the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[4]

Caption: Reaction mechanisms of SIA's NHS ester and iodoacetyl groups.

Solubility of SIA in Aqueous Buffers

SIA is a hydrophobic molecule with limited solubility in aqueous buffers.[11][12] Therefore, it is typically dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution before being added to the aqueous reaction mixture.[13][14]

Factors Influencing Solubility

-

Solvent Choice: Anhydrous DMSO and DMF are the recommended solvents for preparing SIA stock solutions due to their ability to dissolve the crosslinker at high concentrations (≥ 100 mg/mL).[13] It is crucial to use anhydrous solvents as the presence of water will initiate hydrolysis of the NHS ester.

-

Buffer Composition: The presence of salts and other additives in aqueous buffers can affect the solubility of SIA. High salt concentrations may decrease solubility due to "salting-out" effects.

-

Co-solvents: For in vivo applications or when working with sensitive proteins, co-solvents such as polyethylene glycol (PEG) or cyclodextrins can be used to improve the solubility of SIA in the final reaction mixture.[6]

Protocol for Preparing SIA Stock Solutions

-

Equilibrate the vial of SIA to room temperature before opening to prevent moisture condensation.

-

Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mM).

-

Vortex or sonicate the solution until the SIA is completely dissolved.

-

Use the stock solution immediately. Do not store SIA in solution, as it will degrade over time.[15]

Table 1: Solubility of SIA in Various Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (353.33 mM) | [13] |

| Dimethylformamide (DMF) | ≥ 100 mg/mL (353.33 mM) | [13] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.83 mM) | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.83 mM) | [6] |

Stability of SIA in Aqueous Buffers

The stability of SIA in aqueous solutions is a critical factor that dictates the efficiency of conjugation reactions. Both of its reactive moieties are susceptible to degradation, and the rates of these degradation pathways are influenced by several factors.

Hydrolysis of the NHS Ester

The primary degradation pathway for the amine-reactive functionality of SIA is the hydrolysis of the NHS ester.[2][8] This reaction is competitive with the desired amidation reaction and results in an inactive crosslinker.[1][2]

-

Effect of pH: The rate of NHS ester hydrolysis is highly pH-dependent.[8][16] As the pH increases, the concentration of hydroxide ions, which are potent nucleophiles, also increases, leading to a dramatic acceleration of the hydrolysis rate.[2][16] The optimal pH range for NHS ester conjugation (pH 7.2-8.5) represents a compromise between maximizing the nucleophilicity of primary amines and minimizing the rate of hydrolysis.[1][8][17]

-

Effect of Temperature: The rate of hydrolysis is also temperature-dependent. Lowering the reaction temperature can significantly increase the half-life of the NHS ester.[1][7][8] For example, the half-life of a typical NHS ester at pH 7.0 increases from a few hours at room temperature to 4-5 hours at 0°C.[1][7][8]

Table 2: Approximate Half-life of NHS Esters in Aqueous Solution

| pH | Temperature | Approximate Half-life | Reference(s) |

| 7.0 | 0°C - 4°C | 4 - 5 hours | [1][7][8] |

| 8.0 | Room Temperature | ~3.5 hours | [18] |

| 8.5 | Room Temperature | ~3 hours | [18] |

| 8.6 | 4°C | 10 minutes | [1][3][7] |

| 9.0 | Room Temperature | ~2 hours | [18] |

Stability of the Iodoacetyl Group

The iodoacetyl group is generally more stable than the NHS ester in aqueous solutions. However, its stability and reactivity can be affected by several factors:

-

Buffer Nucleophiles: Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they can react with both the NHS ester and the iodoacetyl group.[1][3] Phosphate, HEPES, borate, and carbonate buffers are generally recommended for SIA conjugations.[1][3][19][20]

-

Light Sensitivity: Iodoacetyl compounds should be protected from light to prevent the formation of free iodine, which can lead to non-specific modification of tyrosine, histidine, and tryptophan residues.[4]

-

Reducing Agents: The presence of reducing agents, such as dithiothreitol (DTT) or 2-mercaptoethanol, is incompatible with the iodoacetyl group and should be avoided.[4][21]

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of SIA's NHS Ester

This protocol allows for the determination of the hydrolysis rate of the NHS ester moiety of SIA by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[1][8][22]

Materials:

-

SIA

-

Anhydrous DMSO

-

Amine-free buffer of interest (e.g., 50 mM Sodium Phosphate, pH 7.5)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare the desired amine-free buffer and equilibrate it to the target temperature.

-

Prepare a concentrated stock solution of SIA (e.g., 50 mM) in anhydrous DMSO immediately before use.

-

Initiate the hydrolysis reaction by adding a small volume of the SIA stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of approximately 1 mM. Mix rapidly.

-

Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm at regular time intervals.

-

Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis.

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The half-life (t1/2) of the NHS ester can be calculated as the time it takes for the absorbance to reach half of the final plateau value.

Caption: Workflow for determining NHS ester hydrolysis rate.

Best Practices and Recommendations

To ensure the successful and reproducible use of SIA in bioconjugation experiments, the following best practices are recommended:

-

Storage and Handling: Store SIA desiccated at -20°C and protected from light.[6][13] Equilibrate the vial to room temperature before opening to prevent moisture contamination.

-

Solvent and Buffer Selection: Use anhydrous DMSO or DMF to prepare fresh stock solutions of SIA immediately before use.[13][15] Use amine-free buffers such as phosphate, HEPES, or borate for conjugation reactions.[1][3]

-

Reaction pH: For the initial amine-reactive step, maintain a pH between 7.2 and 8.5 to balance amine reactivity and NHS ester stability.[1][8] For the subsequent sulfhydryl-reactive step, adjust the pH to a range of 6.5 to 7.5.

-

Temperature Control: Perform conjugation reactions at 4°C or on ice to slow the rate of NHS ester hydrolysis, thereby increasing the efficiency of the conjugation.[1][7][8]

-

Quenching: After the desired reaction time, quench any unreacted SIA by adding a primary amine-containing buffer, such as Tris or glycine.[1][3]

Caption: Decision workflow for selecting optimal buffer conditions for SIA.

Conclusion

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate (SIA) is a powerful tool for creating specific and stable bioconjugates. However, its efficacy is intrinsically linked to its solubility and the stability of its reactive moieties in aqueous buffers. The NHS ester is particularly susceptible to hydrolysis, a reaction that is accelerated by increasing pH and temperature. The iodoacetyl group, while more stable, requires careful buffer selection and protection from light to ensure specific reactivity with sulfhydryl groups. By understanding the chemical principles outlined in this guide and implementing the recommended protocols and best practices, researchers can overcome the challenges associated with SIA and achieve consistent, high-efficiency conjugations.

References

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs. ResearchGate. [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. [Link]

-

Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. National Center for Biotechnology Information. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications. [Link]

-

SIA Crosslinker. Chemsrc. [Link]

-

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate. PubChem. [Link]

-

Cross-Linking Reagents. G-Biosciences. [Link]

-

Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. National Institutes of Health. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. National Center for Biotechnology Information. [Link]

-

N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed. [Link]

-

6 Biological buffers recommended for protein purification. Hopax Fine Chemicals. [Link]

-

Perfect Protein Purification Buffers: 5 Top Ingredients. Bitesize Bio. [Link]

-

Fast Cysteine Bioconjugation Chemistry. National Institutes of Health. [Link]

-

The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition. BioProcess International. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Center for Biotechnology Information. [Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

-

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate. 001CHEMICAL. [Link]

-

Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. korambiotech.com [korambiotech.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 20. Buffers for Biochemical Reactions [promega.sg]

- 21. bitesizebio.com [bitesizebio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Biphasic Challenge: A Technical Guide to the Hydrolysis Rate of Succinimidyl-6-(iodoacetamido)caproate (SIAC)